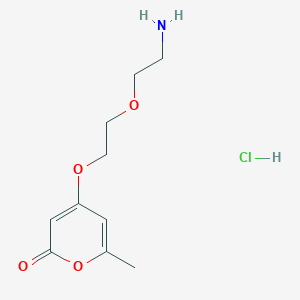
4-(2-(2-aminoethoxy)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
説明
4-(2-(2-aminoethoxy)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO4 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-(2-aminoethoxy)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, with the CAS number 1824050-03-4, is a synthetic compound notable for its unique pyran structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16ClNO4
- Molecular Weight : 249.69 g/mol
- Structure : The compound features a pyran ring with an aminoethoxy substituent, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction suggests a mechanism where the compound could act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could have implications for treating metabolic disorders.
- Antimicrobial Activity : Some studies have hinted at potential antimicrobial properties, although specific data on efficacy against bacterial or fungal strains remain limited.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been indicated in some studies, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study evaluating the enzyme inhibition potential of various pyran derivatives found that compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The IC50 values ranged from 0.84 to 1.39 µM for closely related structures, indicating a promising avenue for further research into anti-inflammatory applications .
Case Study 2: Antimicrobial Screening
In a preliminary screening of novel compounds for antimicrobial activity, derivatives of pyran compounds were tested against a panel of bacterial strains. While specific results for this compound were not detailed, related compounds showed moderate activity against Gram-positive bacteria, suggesting potential for further exploration in this area .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| 4-(2-Aminoethoxy)vinyl glycine hydrochloride | 205.64 g/mol | Ethylene biosynthesis inhibitor |
| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 249.69 g/mol | Heterobifunctional PEG linker |
The table above compares this compound with similar compounds that have established biological activities. This comparison highlights the diverse applications and potential therapeutic roles of pyran derivatives.
特性
IUPAC Name |
4-[2-(2-aminoethoxy)ethoxy]-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4.ClH/c1-8-6-9(7-10(12)15-8)14-5-4-13-3-2-11;/h6-7H,2-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRUXJQJMQNSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















